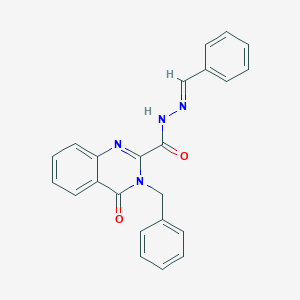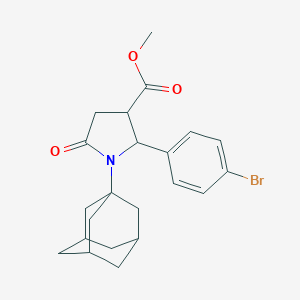![molecular formula C19H18ClNO2 B480309 1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde CAS No. 432009-93-3](/img/structure/B480309.png)
1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a derivative of phenoxyacetates, which are robust moieties towards various harsh reaction conditions . Phenoxyacetates and their derivatives have potential antimicrobial, anticancer, antitumor, antioxidant, anti-inflammatory, and plant-growth-regulation activity properties . They are widely used as herbicides and pesticides .
Synthesis Analysis
Phenoxyacetates can be synthesized by numerous transformations on the aryl system without affecting the side chain . For example, ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized .
Molecular Structure Analysis
The molecular structure of the compound is likely to be similar to that of other phenoxyacetates . The pendant ethyl chain is in an extended conformation and almost lies in the plane of the substituted benzene ring .
Wissenschaftliche Forschungsanwendungen
Overview of Research Findings
Research into the compound 1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde and similar chemical structures has focused on various scientific applications, including environmental and health-related studies. Although direct studies on this specific compound are scarce, research on structurally related compounds provides insights into potential applications and effects.
Environmental Impact and Fate
Studies on parabens, which share a phenolic structure similar to the target compound, indicate their widespread use in consumer products and their presence in aquatic environments. Parabens, including methylparaben and propylparaben, have been identified in surface water and sediments, reflecting their continuous introduction into the environment from various sources. These compounds, due to their phenolic groups, can undergo reactions leading to the formation of chlorinated by-products, which have been detected in wastewater and swimming pools. The environmental persistence and potential toxicity of these chlorinated derivatives necessitate further research to understand their impacts (Haman et al., 2015).
Soil and Water Interactions
Research on phenoxy herbicides, which include chemical structures related to the target compound, has explored their sorption to soil and organic matter. The sorption behavior is influenced by soil characteristics such as pH, organic carbon content, and the presence of iron oxides, indicating the complexity of interactions within soil environments. Understanding these interactions is crucial for assessing the environmental fate and mobility of such compounds, with implications for pollution control and environmental protection (Werner et al., 2012).
Biodegradation and Fate in Groundwater
The biodegradation and fate of ethyl tert-butyl ether (ETBE), a compound used as a gasoline additive, in soil and groundwater have been extensively studied. These studies reveal that microorganisms capable of degrading ETBE exist in both soil and groundwater, highlighting the potential for bioremediation strategies in contaminated sites. The breakdown of ETBE involves several intermediates, including tert-butyl alcohol and 2-hydroxyisobutyric acid, suggesting a complex degradation pathway that requires further investigation to optimize bioremediation efforts (Thornton et al., 2020).
Polymerization and Chemical Transformations
The polymerization of higher aldehydes, including those with branched or substituted structures, has been a subject of research, focusing on the mechanisms, thermodynamics, and properties of the resulting polymers. These studies are relevant for developing new materials with specific characteristics, such as enhanced strength, flexibility, or chemical resistance. The potential applications of these polymers in various industries, including packaging, coatings, and adhesives, underscore the importance of understanding the polymerization processes of such compounds (Kubisa et al., 1980).
Wirkmechanismus
Zukünftige Richtungen
Phenoxyacetates and their derivatives have potential in various fields such as medicine and agriculture . A chloro-substituted analog of creasin, tris(2-hydroxyethyl)ammonium (4-chloro-2-methylphenoxy)acetate (chlorocreasin) turned out to be even more efficient as a physiologically active substance and exhibited pronounced antitumor activity . This suggests potential future directions for research and development of similar compounds.
Eigenschaften
IUPAC Name |
1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c1-13-11-15(7-8-18(13)20)23-10-9-21-14(2)17(12-22)16-5-3-4-6-19(16)21/h3-8,11-12H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSCQIUJCWWXSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2C(=C(C3=CC=CC=C32)C=O)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Benzyl-N'-{2-[4-(4-fluoro-benzenesulfonyl)-piperazin-1-yl]-ethyl}-oxalamide](/img/structure/B480249.png)
![N-[2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl]-N'-(4-bromophenyl)oxamide](/img/structure/B480251.png)
![N'-(4-bromophenyl)-N-[2-[4-(2-methylbenzoyl)piperazin-1-yl]ethyl]oxamide](/img/structure/B480252.png)
![N-(4-bromo-3-methylphenyl)-N'-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B480254.png)
![N'-(4-bromophenyl)-N-[2-[4-(4-methylbenzoyl)piperazin-1-yl]ethyl]oxamide](/img/structure/B480256.png)
![1,7,8,9-Tetrachloro-4-(3-chloro-4-methylphenyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B480263.png)


![2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B480306.png)
![1-[2-(2-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B480308.png)
![16-Propyl-N-(2,4,6-trimethylphenyl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B480463.png)
![10-(2-Adamantylidene)-4-(5-chloro-2-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B480467.png)

![2-(2-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B480489.png)